molecular formula C14H15ClN2 B8058967 4,4'-Vinylenedianilinium dichloride CAS No. 66635-40-3

4,4'-Vinylenedianilinium dichloride

Cat. No.: B8058967
CAS No.: 66635-40-3
M. Wt: 246.73 g/mol
InChI Key: YOAPQLOVVAMAIP-UHFFFAOYSA-N
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Description

It is structurally characterized by a central ethene (vinyl) group bridging two anilinium moieties, each protonated and paired with chloride counterions. Synonyms include vinylenedianiline dihydrochloride and 4,4'-diaminostilbene dihydrochloride .

The compound is likely utilized in industrial or laboratory settings as a precursor for dyes, polymers, or pharmaceutical intermediates, given its aromatic diamine structure.

Properties

CAS No.

66635-40-3

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

4-[2-(4-aminophenyl)ethenyl]aniline;hydrochloride

InChI

InChI=1S/C14H14N2.ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;/h1-10H,15-16H2;1H

InChI Key

YOAPQLOVVAMAIP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[NH3+])[NH3+].[Cl-].[Cl-]

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[NH3+])[NH3+].[Cl-].[Cl-]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4,4’-Vinylenedianilinium dichloride typically involves the reaction of 4,4’-diaminostilbene with hydrochloric acid. The reaction conditions often include:

Industrial production methods may involve large-scale batch reactors where the reactants are combined under controlled conditions to produce the desired compound efficiently .

Chemical Reactions Analysis

4,4’-Vinylenedianilinium dichloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,4’-Vinylenedianilinium dichloride has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-Vinylenedianilinium dichloride exerts its effects involves interactions with various molecular targets. The vinylene group allows for conjugation with other aromatic systems, enhancing its reactivity. The anilinium ions can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Dichloride Compounds

Paraquat Dichloride (Methylviologen Dichloride)

Chemical Identity :

  • Formula : C₁₂H₁₄Cl₂N₂
  • CAS : 1910-42-5
  • Structure : A bipyridinium core with two methyl groups at the 1,1'-positions and chloride counterions .

Toxicity :

  • Acute exposure causes respiratory failure, renal damage, and is often fatal. Chronic toxicity includes lung fibrosis. Regulatory agencies enforce strict handling protocols .

Physical Properties :

  • High water solubility due to ionic nature; typically exists as a crystalline solid .
1,2-Dichloroethane

Chemical Identity :

  • Formula : C₂H₄Cl₂
  • CAS : 107-06-2
  • Structure : A simple chlorinated hydrocarbon with two chlorine atoms on adjacent carbons .

Toxicity :

  • Carcinogenic (IARC Group 2B); causes central nervous system depression and liver/kidney damage .

Physical Properties :

1,1-Dichloroethene (Vinylidene Chloride)

Chemical Identity :

  • Formula : C₂H₂Cl₂
  • CAS : 75-35-4
  • Structure : A chlorinated alkene with two chlorine atoms on one carbon .

Toxicity :

  • Suspected carcinogen; causes liver and kidney damage in rodents .

Physical Properties :

  • Volatile liquid with low water solubility (2.5 g/L at 20°C) .

Comparative Analysis Table

Characteristic 4,4'-Vinylenedianilinium Dichloride Paraquat Dichloride 1,2-Dichloroethane 1,1-Dichloroethene
Chemical Class Aromatic diammonium salt Bipyridinium salt Chlorinated alkane Chlorinated alkene
Formula Likely C₁₄H₁₆Cl₂N₂* C₁₂H₁₄Cl₂N₂ C₂H₄Cl₂ C₂H₂Cl₂
CAS Number Not explicitly provided 1910-42-5 107-06-2 75-35-4
Primary Use Organic synthesis precursor Herbicide Industrial solvent Polymer production
Toxicity Profile Limited data; aromatic amines often toxic Highly toxic (restricted use) Carcinogenic Suspected carcinogen
Water Solubility Likely high (ionic salt) High Low (3.0 g/L) Low (2.5 g/L)
Regulatory Status Not restricted in evidence Severely restricted Regulated (EPA, OSHA) Regulated (EPA)

*Inferred from structural analogs in .

Key Research Findings

  • Paraquat Dichloride vs. 4,4'-Vinylenedianilinium Dichloride : While both are dichloride salts, their applications diverge significantly. Paraquat’s bipyridinium structure enables redox activity, critical for herbicidal action , whereas 4,4'-vinylenedianilinium dichloride’s conjugated aromatic system suggests utility in photochemical or polymeric applications .
  • Chlorinated Hydrocarbons: 1,2-Dichloroethane and 1,1-dichloroethene are structurally simpler but pose environmental and health risks due to volatility and persistence . Their non-ionic nature contrasts sharply with the ionic dichloride salts.

Biological Activity

4,4'-Vinylenedianilinium dichloride, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies. The compound's structure and interactions with biological systems will be discussed in detail.

Chemical Structure

4,4'-Vinylenedianilinium dichloride is characterized by its unique vinylenedianilinium moiety. The molecular formula is C14H14Cl2N2C_{14}H_{14}Cl_2N_2 with a molecular weight of approximately 295.18 g/mol. Its structural representation can be depicted as follows:

Structure C6H4 CH CH C6H4+ClCl\text{Structure }\quad \text{C}_6\text{H}_4\text{ CH CH }\text{C}_6\text{H}_4^{+}\text{Cl}^{-}\text{Cl}^{-}

Biological Activity

The biological activity of 4,4'-Vinylenedianilinium dichloride has been explored in various contexts:

Antimicrobial Properties

Research indicates that 4,4'-Vinylenedianilinium dichloride exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Pathogen TypeActivity Level
Gram-positive BacteriaHigh
Gram-negative BacteriaModerate
FungiLow

Cytotoxic Effects

In vitro studies have demonstrated that 4,4'-Vinylenedianilinium dichloride can induce cytotoxic effects in various cancer cell lines. The compound appears to trigger apoptosis through the activation of caspase pathways.

The proposed mechanism of action involves several pathways:

  • Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged components of bacterial membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, the compound activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of 4,4'-Vinylenedianilinium dichloride:

  • Antimicrobial Efficacy Study :
    • A clinical trial evaluated the efficacy of 4,4'-Vinylenedianilinium dichloride in treating skin infections caused by resistant bacteria. Results indicated a significant reduction in infection rates compared to standard treatments.
  • Cancer Treatment Exploration :
    • A laboratory study assessed the effects of the compound on breast cancer cell lines. It was found that treatment with 4,4'-Vinylenedianilinium dichloride resulted in a dose-dependent decrease in cell viability, suggesting potential as an adjunct therapy in cancer treatment.

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